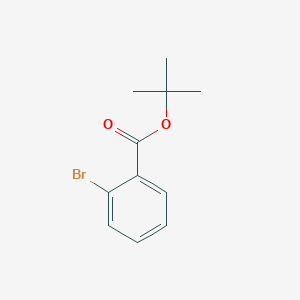

Tert-butyl 2-bromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELNHJFYEDOWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396674 | |

| Record name | tert-butyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55666-42-7 | |

| Record name | tert-Butyl 2-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55666-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL 2-BROMOBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of tert-Butyl 2-bromobenzoate (CAS Number: 55666-42-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 2-bromobenzoate, identified by CAS number 55666-42-7. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key physical properties are also included.

Chemical Identity

| Identifier | Value |

| CAS Number | 55666-42-7[1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-BROMO-BENZOIC ACID TERT-BUTYL ESTER, Benzoic acid, 2-bromo-, 1,1-dimethylethyl ester[3] |

| Molecular Formula | C₁₁H₁₃BrO₂[2][5] |

| Molecular Weight | 257.12 g/mol [3] |

| Chemical Structure |

|

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data is based on predictions and should be confirmed by experimental validation for critical applications.

| Property | Value | Source |

| Physical Form | Colorless to Yellow Liquid | [1] |

| Boiling Point | 280.3 ± 13.0 °C (Predicted) | ChemicalBook |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Purity | 97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties of liquid compounds such as this compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is a critical physical property for its characterization and purification.[6] Simple distillation is a suitable method for determining the boiling point of a single volatile compound.[6]

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a thermometer port

-

Thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer while the liquid is actively distilling and condensing into the receiving flask.[7]

-

Record the temperature range from the first drop of distillate collected to the last. For a pure compound, this range should be narrow.

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance.[8]

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Measure and record the mass of a clean, dry pycnometer (or graduated cylinder) using an analytical balance.[8]

-

Fill the pycnometer with this compound, ensuring there are no air bubbles. If using a graduated cylinder, add a known volume (e.g., 10 mL).[9]

-

Place the filled pycnometer in a water bath to bring the liquid to a specific, constant temperature (e.g., 20 °C) and record this temperature.[8]

-

Carefully wipe dry the outside of the pycnometer and measure its total mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the total mass.

-

Determine the volume of the liquid. For a pycnometer, this is a calibrated, known volume. For a graduated cylinder, this is the volume you measured.

-

Calculate the density using the formula: Density = Mass / Volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for a ¹H NMR spectrum.[10] For ¹³C NMR, a higher concentration (20-50 mg) may be required.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[10][11]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[10]

-

Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter. The final liquid column in the NMR tube should be about 4-5 cm high.[10]

-

-

Acquiring the Spectrum:

-

Insert the NMR tube into the spectrometer.

-

The instrument will then perform a series of steps including locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe.[10]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the NMR spectrum.[10]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the boiling point of this compound using a simple distillation setup.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | 55666-42-7 [sigmaaldrich.com]

- 2. This compound | C11H13BrO2 | CID 3804415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 55666-42-7 | CAS DataBase [chemicalbook.com]

- 4. 55666-42-7 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

A Comprehensive Technical Guide to the Chemical Stability of tert-Butyl 2-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical stability of tert-butyl 2-bromobenzoate, a key intermediate in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for its proper handling, storage, and application in multi-step synthetic routes. This document outlines its susceptibility to degradation under various conditions, including hydrolysis, thermal stress, and photolysis, and provides insights into its general reactivity.

Executive Summary

This compound is a sterically hindered aromatic ester. Its chemical stability is primarily dictated by the reactivity of the tert-butyl ester functional group, with the carbon-bromine bond on the aromatic ring being relatively robust under common laboratory conditions. The principal degradation pathways are acid-catalyzed hydrolysis and thermal elimination of isobutylene. The compound is expected to be largely stable at neutral pH and ambient temperature. Care should be taken to avoid strongly acidic conditions and high temperatures to prevent unintended deprotection or decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.13 g/mol |

| Appearance | Colorless to yellow liquid |

| CAS Number | 55666-42-7 |

| Boiling Point | 75-76 °C at 0.3 hPa |

| Density | 1.021 g/cm³ at 25 °C |

Hydrolytic Stability

The primary pathway for the hydrolytic degradation of this compound is the cleavage of the ester linkage. The stability of the ester is highly dependent on pH and temperature. The aryl C-Br bond is generally stable to hydrolysis under conditions that would cleave the ester.

Effect of pH

-

Acidic Conditions (pH < 5): tert-Butyl esters are known to be labile under acidic conditions. The hydrolysis proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. This reaction is significantly faster than the hydrolysis of less sterically hindered esters like methyl or ethyl esters. Therefore, exposure of this compound to strong acids will lead to the formation of 2-bromobenzoic acid and tert-butanol (which can dehydrate to isobutylene).

-

Neutral Conditions (pH 5-8): In the neutral pH range, the rate of hydrolysis is at its minimum. Studies on analogous compounds like tert-butyl formate show that the neutral hydrolysis pathway is predominant in this range, but the reaction is slow.[1][2] At ambient temperature, this compound is expected to be stable for extended periods under neutral aqueous conditions.

-

Basic Conditions (pH > 8): Under basic conditions, the hydrolysis of tert-butyl esters occurs via a BAC2 mechanism (saponification). However, due to the steric hindrance of the tert-butyl group, the rate of basic hydrolysis is significantly slower compared to less hindered alkyl esters. It is generally more stable under basic conditions than acidic conditions.[3]

Quantitative Hydrolysis Data for Analogous Compounds

Table 2: Hydrolysis Kinetics of tert-Butyl Formate (TBF)[1][2]

| Hydrolysis Pathway | Rate Constant | Activation Energy (kJ/mol) | Half-life (at 22°C) |

| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | 6 hours (at pH 2, 4°C) |

| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 | 5 days (at neutral pH) |

| Base-Catalyzed (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 | 8 minutes (at pH 11) |

Hydrolysis Signaling Pathway

Caption: Proposed hydrolytic degradation pathways for this compound.

Thermal Stability

This compound is susceptible to thermal degradation. The primary thermal decomposition pathway for tert-butyl esters is the elimination of isobutylene to form the corresponding carboxylic acid. This is a unimolecular elimination reaction (Ei mechanism) that proceeds through a six-membered cyclic transition state.

Significant decomposition is generally observed at temperatures above 100°C. For analogous compounds like tert-butyl peroxybenzoate, the half-life is 10 hours at 104°C and one hour at 124°C.[4] While the peroxy ester is inherently less stable, this provides a general temperature range for potential degradation.

The main decomposition products of this compound upon heating are expected to be 2-bromobenzoic acid and isobutylene .

Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for this compound.

Photostability

Aromatic bromides are known to be susceptible to photodegradation. Upon exposure to UV light, the carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, leading to the formation of tert-butyl benzoate.

The benzoate ester chromophore can also absorb UV light, potentially leading to other photochemical reactions, although cleavage of the C-Br bond is often the more facile process for aryl bromides.[5][6] To ensure the integrity of this compound, it is recommended to store it in amber vials or otherwise protected from light, especially if in solution.

Photodegradation Pathway

Caption: Proposed photodegradation pathway for this compound.

Reactivity and Incompatibilities

-

Strong Acids: As detailed in the hydrolysis section, strong acids will catalyze the cleavage of the tert-butyl ester.

-

Strong Bases: While more stable to bases than acids, prolonged exposure to strong bases, especially at elevated temperatures, can lead to saponification.

-

Oxidizing Agents: The aromatic ring is relatively stable to oxidation due to its electron-withdrawing substituents.[7] However, strong oxidizing agents should still be used with caution.

-

Reducing Agents: The C-Br bond can be susceptible to reduction, for instance, via catalytic hydrogenation or with certain metal hydrides. The ester group can also be reduced by strong reducing agents like lithium aluminum hydride.

-

Nucleophiles: The carbon of the C-Br bond is on an sp² hybridized carbon and is therefore not susceptible to classical SN2 reactions. Nucleophilic aromatic substitution is possible but generally requires harsh conditions or activation of the aromatic ring.

Experimental Protocols for Stability Testing

Standardized methods for assessing chemical stability are provided by the Organisation for Economic Co-operation and Development (OECD).[8][9] The following guidelines are recommended for a thorough evaluation of the stability of this compound.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

-

Objective: To determine the rate of hydrolysis of this compound at different pH values (e.g., 4, 7, and 9).

-

Methodology:

-

Prepare sterile aqueous buffer solutions at the desired pH values.

-

Add a known concentration of this compound to each buffer solution in a temperature-controlled environment (e.g., 25°C and 50°C).

-

At various time intervals, withdraw aliquots from each solution.

-

Quench the reaction if necessary (e.g., by neutralization).

-

Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the rate constants and half-lives for hydrolysis at each pH and temperature.

-

Screening Test for Thermal Stability (Adapted from OECD Guideline 113)

-

Objective: To assess the thermal stability of this compound.

-

Methodology (using Thermogravimetric Analysis - TGA):

-

Place a small, accurately weighed sample of this compound into the TGA instrument.[10]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition. The TGA curve can be used to determine the temperature at which significant degradation occurs.

-

-

Methodology (Accelerated Storage Test):

-

Store a sample of the compound at an elevated temperature (e.g., 54-55°C) for a defined period (e.g., 14 days).[11]

-

Analyze the purity of the sample before and after storage to determine the extent of degradation.

-

Photostability Testing

-

Objective: To evaluate the degradation of this compound upon exposure to light.

-

Methodology:

-

Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol).

-

Expose the solution to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp) for a specified duration.

-

A control sample should be kept in the dark under the same conditions.

-

At various time points, analyze the concentration of the parent compound in both the exposed and control samples by HPLC.

-

Identify any major degradation products to elucidate the photodegradation pathway.

-

Experimental Workflow

Caption: A logical workflow for the comprehensive stability testing of this compound.

References

- 1. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 3. reddit.com [reddit.com]

- 4. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Photoinduced Reduction and Deuteration of Aryl Halides with NHC‐Boranes | Semantic Scholar [semanticscholar.org]

- 7. Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. oecd.org [oecd.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

The Versatile Role of tert-Butyl 2-Bromobenzoate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-bromobenzoate has emerged as a pivotal synthetic building block in modern organic chemistry, particularly in the realm of pharmaceutical research and development. Its unique structural features, comprising a sterically hindered tert-butyl ester and a reactive bromo-substituent on the aromatic ring, offer a versatile platform for the construction of complex molecular architectures. The tert-butyl group serves as a robust protecting group for the carboxylic acid functionality, stable under a variety of reaction conditions, yet readily cleavable under acidic treatment. The ortho-positioned bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of intricate carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not explicitly available |

| Density | Not explicitly available |

| CAS Number | 55666-42-7[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of 2-bromobenzoic acid or the reaction of its corresponding acid chloride with a tert-butyl source.

Method 1: From 2-Bromobenzoyl Chloride and Potassium tert-Butoxide

A common and efficient method involves the reaction of 2-bromobenzoyl chloride with potassium tert-butoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

To a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C is added potassium tert-butoxide (1.1 eq) portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time until the reaction is complete (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Method 2: Direct Esterification of 2-Bromobenzoic Acid

Direct esterification of 2-bromobenzoic acid with tert-butanol can also be employed, typically under acidic conditions or using a coupling agent.

Experimental Protocol:

A mixture of 2-bromobenzoic acid (1.0 eq), tert-butanol (excess), and a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) in a suitable solvent is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the excess tert-butanol and solvent are removed under reduced pressure. The residue is then worked up by extraction and purified by column chromatography.

Key Reactions of this compound

The bromine atom at the ortho position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.

Experimental Protocol for Suzuki Coupling with 4-Methoxyphenylboronic Acid:

A mixture of this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) is prepared in a suitable solvent system, often a mixture of an organic solvent like toluene and water. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 |

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide.

Experimental Protocol for Sonogashira Coupling with Trimethylsilylacetylene:

To a solution of this compound (1.0 eq) and trimethylsilylacetylene (1.5 eq) in a suitable solvent like triethylamine (Et₃N) or a mixture of THF and Et₃N, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq) are added. The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction mixture is then filtered to remove the amine salt, and the filtrate is concentrated. The residue is purified by column chromatography.

| Coupling Partner | Catalyst | Co-catalyst | Base | Yield (%) |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | ~80-90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.

Experimental Protocol for Buchwald-Hartwig Amination with Morpholine:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), morpholine (1.2 eq), a palladium precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand such as XPhos (0.05 eq), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq). Anhydrous toluene is added, and the mixture is heated to a specified temperature (e.g., 100 °C) until the starting material is consumed. After cooling, the reaction is quenched, extracted, and the crude product is purified by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | ~85-95 |

Applications in Drug Discovery

The versatility of this compound as a synthetic intermediate has been leveraged in the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of a Fenoprofen Analog

Fenoprofen is an NSAID used to treat pain and inflammation. An analog of Fenoprofen can be synthesized using this compound as a key starting material, showcasing its utility in constructing the core biaryl structure of such drugs. The synthesis involves a Suzuki coupling to introduce the second aromatic ring, followed by deprotection of the tert-butyl ester and subsequent functional group manipulations.

References

The Versatile Role of Tert-butyl 2-bromobenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 2-bromobenzoate has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a sterically hindered tert-butyl ester protecting group with a reactive ortho-bromine atom, allow for a diverse range of chemical transformations. This guide provides an in-depth technical overview of the core applications of this compound, focusing on its utility in cross-coupling reactions, lithiation-substitution sequences, and as a carboxylic acid protecting group. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development.

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The bromine atom at the ortho position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems, which are prevalent in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. This compound readily participates in this reaction with various boronic acids or their derivatives to yield substituted biphenyl-2-carboxylic acid tert-butyl esters. These products are valuable intermediates, as the tert-butyl ester can be subsequently hydrolyzed to the corresponding carboxylic acid.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of tert-butyl 2-(4-methoxyphenyl)benzoate

A representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid is as follows:

-

To a flask containing this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) is added a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 equiv).

-

A solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added.

-

The reaction mixture is degassed and heated to 90-100 °C for 12-24 hours, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to afford the desired tert-butyl 2-(4-methoxyphenyl)benzoate.

| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [1] |

| PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | H₂O | RT | 1.5 | >90 | [2] |

| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [3] |

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Heck Reaction

The Heck reaction provides a means to form substituted alkenes by coupling this compound with various olefins. This reaction is typically catalyzed by a palladium complex in the presence of a base.

General Reaction Scheme:

References

An In-depth Technical Guide to tert-Butyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-bromobenzoate, a valuable building block in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

2-Bromobenzoic acid tert-butyl ester

-

Benzoic acid, 2-bromo-, 1,1-dimethylethyl ester

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.13 g/mol | [1][2] |

| CAS Number | 55666-42-7 | [1] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Purity | ≥95% - 97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of tert-butyl esters from carboxylic acids is a fundamental transformation in organic chemistry, often employed to protect the carboxylic acid functionality. Common methods include the reaction of the carboxylic acid with isobutylene under acidic catalysis or with di-tert-butyl dicarbonate.[2][3] The following is a representative experimental protocol for the synthesis of this compound from 2-bromobenzoic acid and isobutylene.

Reaction: 2-Bromobenzoic acid + Isobutylene → this compound

Materials:

-

2-Bromobenzoic acid

-

Liquefied isobutylene

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Strong acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Pressure-rated reaction vessel

Procedure:

-

Reaction Setup: In a pressure-rated vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoic acid in a suitable anhydrous solvent such as dichloromethane.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Addition of Isobutylene: Cool the mixture to a low temperature (e.g., -78 °C) and add a molar excess of liquefied isobutylene.

-

Reaction: Seal the vessel and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Material Safety of tert-Butyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for tert-butyl 2-bromobenzoate (CAS No. 55666-42-7), a key organic building block utilized in chemical synthesis. The following sections detail its hazards, handling procedures, and emergency protocols, ensuring its safe use in a laboratory setting.

Section 1: Chemical Identification and Physical Properties

This compound is a colorless to yellow liquid.[1] Key identifying information and physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 55666-42-7 | [1][2] |

| Molecular Formula | C11H13BrO2 | [2] |

| Molecular Weight | 257.12 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Colorless to Yellow Liquid | [1] |

| Purity | ≥97% | [1] |

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous. The GHS pictograms and hazard statements indicate the primary risks associated with its handling.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound.

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.

-

Keep away from sources of ignition.[3]

Storage:

Section 4: Accidental Release and First Aid Measures

Detailed protocols for accidental release and first aid are critical for a rapid and effective response.

Accidental Release Protocol:

An accidental release should be managed by trained personnel wearing appropriate personal protective equipment. The general workflow for spill management is outlined below.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to the tert-Butyl Ester Protecting Group

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1] Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1] This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.

The primary function of the tert-butyl ester is to mask the reactivity of a carboxylic acid, preventing it from participating in unwanted side reactions while chemical transformations are carried out elsewhere on the molecule.[2] The key advantages of employing a t-butyl ester protecting group include its high stability to a wide range of reagents, including nucleophiles, bases, and reducing agents.[2][3] This stability allows for a broad scope of chemical manipulations without premature cleavage.[2] Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1]

Core Principles and Mechanism

The effectiveness of the tert-butyl ester as a protecting group hinges on the stability of the tert-butyl cation, which is central to both its formation and cleavage.

Protection Mechanism: The most common method for introducing a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1] This reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the carboxylic acid.[1][4]

Deprotection Mechanism: The acid-catalyzed cleavage also proceeds through the formation of the stable tert-butyl cation.[4] This carbocation then typically eliminates a proton to form isobutylene gas, an irreversible step that drives the reaction to completion.[4][5]

Introduction of the tert-Butyl Ester Group (Protection)

Several reliable methods exist for the formation of tert-butyl esters. The choice of method often depends on the substrate's sensitivity and the availability of reagents.

| Method | Reagent(s) | Catalyst/Conditions | Solvent(s) | Typical Yield | Ref. |

| Acid-Catalyzed Alkylation | Isobutylene | H₂SO₄ or HClO₄ (catalytic) | Dichloromethane, Dioxane | High | [1][4] |

| Acid-Catalyzed Esterification | tert-Butanol | H₂SO₄ (catalytic) | Dichloromethane | Good-High | [1][3] |

| Transesterification | tert-Butyl Acetate | HClO₄ (catalytic) | tert-Butyl Acetate | Good | [2][6] |

| Boc Anhydride Method | Di-tert-butyl dicarbonate ((Boc)₂O) | DMAP (catalytic), Base-free electromagnetic milling | Dichloromethane, Solvent-free | High | [7] |

| Palladium-Catalyzed Coupling | (Hetero)aryl Boronic Acids, (Boc)₂O | Palladium Acetate, Triphenylphosphine | Dioxane | Up to 94% | [8] |

Experimental Protocol 1: Protection via Acid-Catalyzed Reaction with Isobutylene[4]

This protocol describes a general procedure for the protection of a carboxylic acid using liquefied isobutylene and a strong acid catalyst.

Materials:

-

Carboxylic acid (1.0 eq)

-

Dichloromethane (DCM) or Dioxane

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Liquefied isobutylene (excess, ~2.0 - 3.0 eq)

-

Pressurized reaction vessel or a thick-walled sealed tube

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve the carboxylic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

-

Isobutylene Addition: Condense the required amount of isobutylene gas into the reaction vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction vessel back to 0 °C before carefully venting the excess isobutylene in the fume hood.

-

Quenching: Slowly add saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude tert-butyl ester can be purified by column chromatography on silica gel if necessary.

Stability Profile

A key attribute of the t-butyl ester is its remarkable stability across a broad spectrum of reaction conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.[1]

| Condition / Reagent Class | Stability | Comments | Ref. |

| Strong Bases (e.g., LiOH, NaOH) | Stable | Resistant to saponification due to steric hindrance. | [4] |

| Nucleophiles (e.g., amines, Grignards) | Stable | The bulky t-butyl group sterically shields the carbonyl carbon. | [2][4] |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Does not undergo reduction under typical conditions. | [2][3] |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Orthogonal to benzyl (Bn) and benzyloxycarbonyl (Cbz) protecting groups. | [9] |

| Mild to Moderate Acid | Labile | Cleavage is the primary method of deprotection. | [4] |

Cleavage of the tert-Butyl Ester Group (Deprotection)

The deprotection of t-butyl esters is most commonly achieved under acidic conditions.[10] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield | Comments | Ref. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 5 h | High | Very common, effective, and volatile for easy removal. | [2][4] |

| Hydrogen Chloride (HCl) | Dioxane / Ether | Room Temp. | 1 - 4 h | High | A classic and effective method. | [4] |

| Formic Acid | Neat or co-solvent | 50 - 60 °C | 1 - 3 h | >90% | Milder than TFA, useful for sensitive substrates. | [4] |

| Aqueous Phosphoric Acid | Water | Room Temp. | Variable | High | Environmentally benign and mild reagent. | [11][12] |

| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temp. | ~40 min | ~95% | Mild, radical cation-mediated deprotection. | [4][11][13] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Variable | Good | Lewis acid condition, can be mild. | [14] |

| Silica Gel | Toluene | Reflux | 24 h | Good | Heterogeneous method, selective over t-butyl ethers. | [4] |

Experimental Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)[4]

This protocol outlines a standard procedure for cleaving a tert-butyl ester using a solution of TFA in DCM.

Materials:

-

tert-Butyl ester (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA, 5 - 10 eq, or as a 1:1 mixture with DCM)

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Reaction Setup: Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

TFA Addition: In a fume hood, add trifluoroacetic acid to the solution. The reaction is often run in a 1:1 mixture of DCM:TFA.

-

Reaction: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

TFA Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x volume).

-

Purification: The crude carboxylic acid can then be purified by recrystallization, precipitation, or chromatography as needed.

Synthetic Workflow and Applications

The use of a t-butyl ester protecting group follows a logical three-stage workflow, which is fundamental to multi-step synthesis. This strategy is frequently a deciding factor in the successful total synthesis of complex natural products and is a cornerstone of Solid-Phase Peptide Synthesis (SPPS) in the widely used Fmoc/tBu strategy.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. tert-Butyl Ethers [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide on tert-Butyl 2-Bromobenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-bromobenzoate is a vital chemical intermediate in modern organic synthesis, particularly within the pharmaceutical and material science sectors. Its structure, featuring a sterically hindered tert-butyl ester and a reactive aryl bromide, offers a unique combination of stability and reactivity. The tert-butyl group serves as a robust protecting group for the carboxylic acid, preventing its participation in reactions until its desired removal under acidic conditions. Simultaneously, the bromine atom at the ortho position provides a handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, supported by detailed experimental protocols, tabulated data, and workflow diagrams to facilitate its use in research and development.

Introduction

This compound (CAS No. 158970-00-0) is a substituted aromatic compound with the molecular formula C₁₁H₁₃BrO₂.[1] Its strategic importance lies in its bifunctional nature. The tert-butyl ester is stable under various reaction conditions, including basic, organometallic, and some reducing/oxidizing environments, yet can be selectively cleaved. The ortho-bromine substituent is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[2][3] This combination makes it a valuable building block for creating substituted benzoic acid derivatives, which are common motifs in many biologically active molecules.[4]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the esterification of 2-bromobenzoic acid.

General Synthesis Pathway

The synthesis typically proceeds via the reaction of 2-bromobenzoic acid with a tert-butylating agent under acidic conditions.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromobenzoic Acid

Materials:

-

2-Bromobenzoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzoic acid in a suitable solvent such as dichloromethane.

-

Add an excess of tert-butanol to the solution.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash successively with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Key Reactions of this compound

The primary utility of this compound stems from its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic chemistry for the formation of C-C and C-N bonds.[5]

Caption: Major cross-coupling pathways for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[6]

-

Reaction: Aryl Halide + Organoboron Reagent → Biaryl Compound

-

Catalyst System: Typically a Pd(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligand.[7]

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the activation of the organoboron reagent.[6]

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if required.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

-

Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | [7] |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Room Temp. | High | [6][8] |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | Good | [9] |

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds, forming aryl amines from aryl halides.[5] It has largely replaced harsher classical methods.[5]

-

Reaction: Aryl Halide + Amine → Aryl Amine

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP).[10][11]

-

Base: A strong, non-nucleophilic base is required, typically sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[11][12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product via column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 87 | [11] |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good | [10] |

| NiBr₂·glyme / 4CzIPN (Photoredox) | t-BuNH₂ | DMA | Room Temp. | 94 | [13] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, producing arylalkynes.[14][15]

-

Reaction: Aryl Halide + Terminal Alkyne → Arylalkyne

-

Catalyst System: Traditionally, a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[15] Copper-free and nickel-catalyzed versions have also been developed.[14][16]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, which also serves as the solvent in some cases.[17]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 eq.).

-

Add the terminal alkyne (1.2 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C, CuI, PPh₃ | Diisopropylamine | DMA/H₂O | 80 | Good | [17] |

| Ni Catalyst | - | - | Mild | Good | [14] |

| PdCl₂(CH₃CN)₂ / Ligand 1 | Et₃N | 3% PTS/H₂O | Room Temp. | High | [18] |

Deprotection of the tert-Butyl Ester

A key final step in syntheses utilizing this compound is the removal of the tert-butyl protecting group to reveal the carboxylic acid. This is typically achieved under acidic conditions.[19]

Caption: Acid-catalyzed deprotection of the tert-butyl ester.

Deprotection Conditions

The cleavage of the tert-butyl ester is a simple carbamate hydrolysis. A variety of acidic reagents can be employed, offering flexibility based on the substrate's sensitivity to acid.[19] Milder Lewis acid conditions are also effective and can offer better chemoselectivity.[20]

| Reagent | Solvent | Temperature | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Strong Acid | [19] |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temp. | Strong Acid | [19] |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45-50 °C | Mild Lewis Acid | |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Mild Lewis Acid | [20][21] |

| Phosphoric Acid (H₃PO₄) | Aqueous | Room Temp. | Mild Brønsted Acid | [22] |

Experimental Protocol: Deprotection using TFA

-

Dissolve the tert-butyl ester substrate in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

-

The resulting carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.

Applications in Drug Discovery and Development

The scaffolds derived from this compound are prevalent in a wide range of pharmaceutical agents. The ability to introduce diverse functionalities at the 2-position of the benzoic acid ring is crucial for structure-activity relationship (SAR) studies. This intermediate is used in the synthesis of linkers for PROTACs, side chains for statins, and core structures for HDAC inhibitors.[23] The resulting substituted aminobenzoic acids and biaryl carboxylic acids are key pharmacophores in anticancer, anti-inflammatory, and antiviral agents.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its robust protecting group and reactive aryl bromide handle allow for sequential and controlled functionalization. Mastery of its key cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—and subsequent deprotection provides chemists with a powerful strategy for accessing a wide array of substituted aromatic compounds. The protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage this key building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

- 1. This compound | C11H13BrO2 | CID 3804415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Amine Protection / Deprotection [fishersci.co.uk]

- 20. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]

- 21. UQ eSpace [espace.library.uq.edu.au]

- 22. tert-Butyl Esters [organic-chemistry.org]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 2-bromobenzoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The described method outlines the esterification of 2-bromobenzoyl chloride with tert-butanol.

Introduction

Tert-butyl esters are widely utilized as protecting groups for carboxylic acids and as key building blocks in the synthesis of complex molecules. The tert-butyl group can be selectively removed under acidic conditions, providing a robust and versatile synthetic strategy. This compound, in particular, serves as a precursor for various cross-coupling reactions and the introduction of the 2-carboxyphenyl moiety in drug discovery and materials science. This protocol details a straightforward and efficient method for its preparation from commercially available 2-bromobenzoyl chloride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The expected yield is based on analogous reactions for the synthesis of similar compounds such as tert-butyl 4-bromobenzoate.[1]

| Parameter | Value |

| Reactants | |

| 2-Bromobenzoyl Chloride | 1.0 eq |

| tert-Butanol | 1.1 eq |

| Pyridine | 1.2 eq |

| Solvent | Anhydrous Methylene Chloride |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 48 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Expected Yield | ~70% |

Experimental Protocol

This protocol is adapted from the synthesis of tert-butyl 4-bromobenzoate and is expected to provide a good yield for the 2-bromo isomer.[1]

Materials:

-

2-Bromobenzoyl chloride

-

Dry tert-butanol

-

Dry pyridine

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add dry tert-butanol (1.1 equivalents) and dry pyridine (1.2 equivalents).

-

Dissolve the mixture in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen or argon).

-

-

Addition of 2-Bromobenzoyl Chloride:

-

In a separate flask, prepare a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous methylene chloride.

-

Slowly add the 2-bromobenzoyl chloride solution to the stirred tert-butanol and pyridine mixture at room temperature using a dropping funnel.

-

-

Reaction:

-

Stir the reaction mixture under an inert atmosphere at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with methylene chloride.

-

Transfer the mixture to a separatory funnel and wash with deionized water to remove pyridine hydrochloride and excess pyridine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

-

Safety Precautions:

-

2-Bromobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

-

Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

-

Methylene chloride is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart of the synthesis of this compound.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 2-bromobenzoyl chloride. The procedure is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Application Note: Suzuki-Miyaura Coupling of tert-butyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide array of starting materials, making it a favored method in pharmaceutical and materials science research.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of tert-butyl 2-bromobenzoate, a sterically hindered aryl bromide. The presence of the bulky tert-butoxycarbonyl group ortho to the bromine atom necessitates carefully optimized reaction conditions to achieve high yields. The protocol herein is based on established methodologies for sterically demanding Suzuki-Miyaura couplings, employing a robust palladium catalyst system.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Due to the steric hindrance around the reaction center in this compound, the selection of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar bulky phosphine ligand (0.03 mol%)

-

Potassium phosphate, hydrated (K₃PO₄·H₂O) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.5 equiv) and potassium phosphate monohydrate (3.0 equiv).

-

Add this compound (1.0 equiv) to the flask.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mol%) and the phosphine ligand (e.g., SPhos, 0.03 mol%) in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reactants and base via syringe.

-

Add additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.5 M).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 2-arylbenzoate.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, which are applicable to this compound.

| Aryl Bromide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromoisopropylbenzene | 2-Methylphenylboronic acid (1.5) | Pd(dba)₂ (0.01) | R-Phos (0.03) | K₃PO₄·H₂O (3.0) | Dioxane | 100 | 12 | 95 |

| 2-Bromoisopropylbenzene | Phenylboronic acid (1.5) | Pd(dba)₂ (1.0) | R-Phos (1.0) | K₃PO₄·H₂O (3.0) | THF | 50 | 2 | >99 (NMR) |

| General Aryl Bromide | Arylboronic acid (1.1) | Pd₂(dba)₃ (0.5-1.5) | P(t-Bu)₃ (1.2-3.6) | KF·2H₂O (3.3) | THF | RT | 12-24 | 70-98 |

| 3,5-(CF₃)₂-bromobenzene | 2-Pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | Ligand 1 (3.0) | K₃PO₄ (3.0) | Dioxane | 110 | 16 | 82 |

| 2-Bromotoluene | 2-Pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | Ligand 1 (3.0) | K₃PO₄ (3.0) | Dioxane | 110 | 16 | 91 |

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Application Notes and Protocols: Formation of 2-(tert-butoxycarbonyl)phenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of a Grignard reagent from tert-butyl 2-bromobenzoate. The presence of an ester functionality and steric hindrance from the ortho-substituent presents a unique challenge in organometallic synthesis. These notes outline strategies to overcome these difficulties, including the use of activated magnesium and carefully controlled reaction conditions to favor the formation of the desired 2-(tert-butoxycarbonyl)phenylmagnesium bromide. This organometallic intermediate is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Introduction

Grignard reagents are powerful carbon-based nucleophiles that are fundamental to the formation of carbon-carbon bonds in organic synthesis.[1] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] However, the presence of certain functional groups, such as esters, can complicate this reaction. The highly basic nature of the Grignard reagent can lead to its consumption through reaction with any acidic protons present or nucleophilic attack on electrophilic centers within the same molecule.[3]

The formation of a Grignard reagent from this compound is particularly challenging due to two main factors:

-

Ester Functionality: The electrophilic carbonyl carbon of the ester can be attacked by the newly formed Grignard reagent in an intermolecular or intramolecular fashion.

-

Steric Hindrance: The bulky tert-butoxycarbonyl group at the ortho position can sterically hinder the approach of the aryl bromide to the magnesium metal surface, thereby impeding the insertion of magnesium into the carbon-bromine bond.

Despite these challenges, the use of a bulky tert-butyl ester group is advantageous as it can prevent the coordination of the ester's carbonyl oxygen to the magnesium surface, which would otherwise inhibit the reaction.[4][5] This application note details a robust protocol for the successful formation of 2-(tert-butoxycarbonyl)phenylmagnesium bromide, a key intermediate for various synthetic transformations.

Reaction Pathway and Mechanism

The formation of the Grignard reagent proceeds via the oxidative insertion of magnesium into the carbon-bromine bond of this compound. The generally accepted mechanism occurs on the surface of the magnesium metal.

Caption: Reaction scheme for the formation of 2-(tert-butoxycarbonyl)phenylmagnesium bromide.

Experimental Protocols

This section provides two detailed protocols for the formation of the Grignard reagent from this compound: a standard protocol using magnesium turnings and an alternative protocol employing highly reactive Rieke® magnesium for more challenging or small-scale reactions.

Protocol 1: Grignard Formation using Magnesium Turnings

This protocol is suitable for gram-scale synthesis and utilizes standard laboratory equipment.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane

-

Nitrogen or Argon gas supply

-

Standard, dry glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper)

-

Magnetic stirrer and heating mantle

Procedure:

-

Glassware and Reagent Preparation: All glassware must be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[3]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[6] A purple or brown color from the iodine will appear.

-

Reaction Setup: Assemble the apparatus with the reflux condenser (fitted with a drying tube or connected to an inert gas line), a dropping funnel, and a glass stopper. Maintain a positive pressure of inert gas.

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

-

The disappearance of the iodine color and the appearance of a cloudy solution and/or gentle bubbling indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction.[7]

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. An external water bath can be used to control the temperature if the reaction becomes too vigorous.

-

Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium is consumed. Gentle heating to reflux may be employed to ensure the reaction goes to completion.[3]

-

Confirmation and Use: The resulting dark grey to brown, cloudy solution is the Grignard reagent, 2-(tert-butoxycarbonyl)phenylmagnesium bromide. It should be used immediately in the subsequent reaction step.